molecular formula C6H5Br2NO B2400913 4-Amino-2,5-dibromophenol CAS No. 872272-33-8

4-Amino-2,5-dibromophenol

Cat. No.: B2400913
CAS No.: 872272-33-8
M. Wt: 266.92
InChI Key: LJZGPGSMJCLWEY-UHFFFAOYSA-N
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Description

4-Amino-2,5-dibromophenol is an organic compound with the molecular formula C6H5Br2NO It consists of a benzene ring substituted with two bromine atoms, an amino group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,5-dibromophenol typically involves the bromination of 4-aminophenol. The process can be carried out using bromine in an aqueous medium or in the presence of a suitable solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure selective bromination at the 2 and 5 positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2,5-dibromophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.

    Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylamines and other reduced products.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Amino-2,5-dibromophenol has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2,5-dibromophenol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins or enzymes, affecting their activity. The bromine atoms may also participate in halogen bonding, further influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-Amino-2,6-dibromophenol
  • 4-Amino-3,5-dibromophenol
  • 2-Amino-4,5-dibromophenol

Comparison: 4-Amino-2,5-dibromophenol is unique due to the specific positioning of the bromine atoms, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications where other isomers may not be as effective.

Properties

IUPAC Name

4-amino-2,5-dibromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZGPGSMJCLWEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)O)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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